N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide
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Description
N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C20H19N3O2S3 and its molecular weight is 429.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 429.06394038 g/mol and the complexity rating of the compound is 565. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-{5-[(2-oxo-2-phenylethyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide is a complex organic compound with potential biological activities due to its unique structural features. This compound incorporates a thiadiazole ring and a thiophenyl group, which are known to exhibit various pharmacological properties. This article explores the biological activity of this compound, focusing on its antimicrobial, anti-inflammatory, and anticancer effects.
Structural Characteristics
The compound's structure can be represented as follows:
This structure features:
- Thiadiazole ring : Known for its diverse biological activities.
- Thiophenyl group : Associated with enhanced biological interactions.
Antimicrobial Activity
This compound exhibits significant antimicrobial properties. Studies have shown that derivatives of thiadiazole demonstrate notable activity against various bacterial strains. For instance:
Compound | Activity Type | MIC (µg/mL) | Reference |
---|---|---|---|
3a | Anti-tubercular | 0.25 | |
15 | Antibacterial (S. aureus) | 32.6 | |
18a | Antibacterial (E. coli) | 15–19 mm zone of inhibition |
These findings indicate that the presence of the thiadiazole moiety enhances the compound's ability to inhibit bacterial growth.
Anti-inflammatory Activity
Thiadiazole derivatives are noted for their anti-inflammatory properties. The mechanism often involves the inhibition of pro-inflammatory cytokines and mediators. Research indicates that compounds with similar structures can significantly reduce inflammation markers in vitro and in vivo models.
Anticancer Activity
The anticancer potential of this compound has been explored through various studies. The compound has shown promise in inhibiting cancer cell proliferation in several types of cancer cells:
These results suggest that the compound may induce apoptosis in cancer cells, potentially through pathways involving oxidative stress and mitochondrial dysfunction.
Mechanistic Insights
The biological activities of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The thiadiazole ring may inhibit specific enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Receptor Binding : The compound may bind to receptors involved in inflammatory responses or cancer signaling pathways.
Case Study 1: Antimicrobial Efficacy
In a controlled study, N-{5-[phenacylsulfanyl]-1,3,4-thiadiazol} derivatives were tested against resistant strains of Mycobacterium tuberculosis. The results demonstrated a significant reduction in bacterial load compared to untreated controls, highlighting the potential for developing new antimicrobial agents from this class of compounds.
Case Study 2: Anticancer Screening
A library of compounds including N-{5-[phenacylsulfanyl]-1,3,4-thiadiazol} was screened against various cancer cell lines using multicellular spheroid models. The compound exhibited selective cytotoxicity towards breast and lung cancer cells while sparing normal cells, suggesting a favorable therapeutic index.
Properties
IUPAC Name |
N-(5-phenacylsulfanyl-1,3,4-thiadiazol-2-yl)-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O2S3/c24-15(14-7-2-1-3-8-14)13-27-19-23-22-18(28-19)21-17(25)20(10-4-5-11-20)16-9-6-12-26-16/h1-3,6-9,12H,4-5,10-11,13H2,(H,21,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWIZAYZKKFWBTM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NC3=NN=C(S3)SCC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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